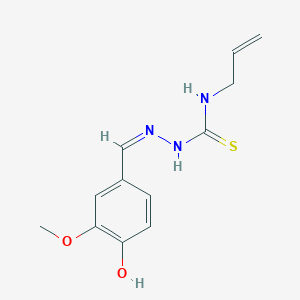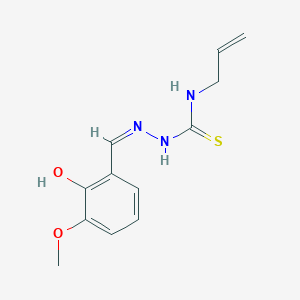![molecular formula C15H15N3S B7734889 1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734889.png)
1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea is an organic compound characterized by its unique structure, which includes a naphthalene ring, a thiourea moiety, and a prop-2-enyl group
Preparation Methods
The synthesis of 1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea typically involves the condensation of naphthalen-1-ylmethylideneamine with prop-2-enylthiourea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Cyclization: Under certain conditions, the compound can undergo cyclization to form heterocyclic structures.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain cancers.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea can be compared with other similar compounds, such as:
Naphthalen-1-ylmethylideneamino derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical reactivity.
Thiourea derivatives: Compounds with a thiourea moiety often have comparable biological activities and chemical properties.
Prop-2-enyl derivatives: These compounds contain the prop-2-enyl group and may undergo similar types of chemical reactions.
Properties
IUPAC Name |
1-[(Z)-naphthalen-1-ylmethylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-10-16-15(19)18-17-11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2,(H2,16,18,19)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYAZVSQVBHQMD-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734807.png)
![2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butanoic acid](/img/structure/B7734813.png)
![4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B7734814.png)
![3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylbutan-2-one](/img/structure/B7734827.png)
![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734833.png)
![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734835.png)
![1-[(Z)-(3-phenoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734837.png)

![1-prop-2-enyl-3-[(Z)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B7734848.png)
![1-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734856.png)
![1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea](/img/structure/B7734862.png)
![1-[(Z)-(3-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734868.png)

![1-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7734895.png)
